molecular formula C18H28N2O5 B1612659 Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate CAS No. 886770-31-6

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate

Cat. No.: B1612659
CAS No.: 886770-31-6
M. Wt: 352.4 g/mol
InChI Key: KKHSBESKMJAZDS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate is a synthetic piperazine derivative characterized by a tert-butyl carbamate group at the 1-position and a 3,4,5-trimethoxyphenyl substituent at the 3-position of the piperazine ring. The 3,4,5-trimethoxyphenyl moiety is notable for its electron-donating methoxy groups, which enhance aromatic electron density and influence molecular interactions such as hydrogen bonding and π-π stacking. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules targeting enzymes like histone deacetylases (HDACs) or kinases .

Properties

IUPAC Name

tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(21)20-8-7-19-13(11-20)12-9-14(22-4)16(24-6)15(10-12)23-5/h9-10,13,19H,7-8,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHSBESKMJAZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587675
Record name tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886770-31-6
Record name tert-Butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate typically involves:

  • Coupling of a 3,4,5-trimethoxyphenyl-containing acid or acid chloride with a Boc-protected piperazine.
  • Use of coupling reagents such as carbodiimides or uronium salts.
  • Purification by column chromatography.
  • Monitoring reaction progress by thin-layer chromatography (TLC).

Detailed Preparation Procedure

Step 1: Activation of 3,4,5-trimethoxyphenyl Acid Derivative

  • The aromatic acid or acid chloride derivative containing the 3,4,5-trimethoxyphenyl group is activated using coupling reagents such as HATU (triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI).
  • Base such as N,N-diisopropylethylamine (DIPEA) or triethylamine is added to facilitate the coupling reaction.
  • The reaction is typically performed at ambient temperature or cooled to 0 °C to control the rate and selectivity.

Step 2: Coupling with Boc-Piperazine

  • Commercially available tert-butyl piperazine-1-carboxylate (Boc-piperazine) is added to the activated acid derivative.
  • The mixture is stirred for several hours (3-4 h) at room temperature.
  • Completion is monitored by TLC.

Step 3: Workup and Purification

  • The reaction mixture is diluted with ethyl acetate or dichloromethane.
  • Sequential washes with aqueous sodium bicarbonate, dilute acid (HCl), water, and brine remove impurities.
  • Organic layer is dried over anhydrous sodium sulfate.
  • Solvent removal under reduced pressure yields crude product.
  • Purification is achieved by column chromatography using silica gel with a gradient of ethyl acetate in hexane (e.g., 30% ethyl acetate in hexane).

Representative Experimental Data

Step Reagents and Conditions Yield (%) Notes
Activation HATU (1.2 eq), DIPEA (2 eq), ambient temp, 20 min stirring N/A Activation of acid chloride or acid derivative
Coupling Boc-piperazine (1 eq), 0 °C to ambient temp, 3-4 h stirring 70-85% Reaction completion monitored by TLC
Workup Wash with 10% NaHCO3, 1.5 N HCl, water, brine; dry over Na2SO4 N/A Purification by column chromatography
Purification Silica gel, 30% ethyl acetate in hexane N/A Isolated as white solid or oil

Specific Example from Literature

A study by Basavaraj Padmashal et al. (2016) describes the synthesis of tert-butyl 4-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate derivatives via:

  • Activation of the acid derivative with HATU and DIPEA.
  • Addition of Boc-piperazine at 0 °C.
  • Stirring for 3-4 hours at room temperature.
  • Workup and purification as described above.
  • Final yields around 70-80% after chromatography.
  • Structural confirmation by 1H-NMR and LC-MS.

This method emphasizes mild conditions, efficient coupling, and straightforward purification.

Alternative Methods and Reagents

  • Carbodiimide-mediated coupling (EDCI or DCC) with 1-hydroxybenzotriazole (HOBt) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature.
  • Use of triethylamine or DIPEA as base.
  • Overnight stirring to ensure complete reaction.
  • Purification by column chromatography.
  • This approach yields high purity products with yields reported up to 88% in related piperazine carboxylate derivatives.

Notes on Reaction Monitoring and Analysis

  • TLC is the primary method for monitoring reaction progress, typically using 30% ethyl acetate in hexane as the mobile phase.
  • Purity and identity of the final compound are confirmed by:
    • 1H-NMR spectroscopy (chemical shifts consistent with tert-butyl and trimethoxyphenyl groups).
    • LC-MS showing molecular ion peaks corresponding to the expected molecular weight.
  • Elemental analysis may be used for further confirmation.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Amount/Ratio Temperature Time
3,4,5-Trimethoxyphenyl acid or acid chloride Starting aromatic acid moiety 1 eq Ambient or 0 °C 20 min (activation)
HATU or EDCI/DCC Coupling reagent 1.2 eq (HATU) or 1 eq (EDCI) Ambient 20 min to overnight
DIPEA or Triethylamine Base 2 eq Ambient or 0 °C During activation and coupling
Boc-piperazine Nucleophile 1 eq 0 °C to ambient 3-4 hours or overnight
Ethyl acetate / Dichloromethane Solvent for reaction and workup Sufficient volume Ambient N/A
Silica gel chromatography Purification N/A Ambient N/A

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). This reaction regenerates the free piperazine amine, enabling further functionalization:

text
Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate + TFA → Piperazine-3-(3,4,5-trimethoxyphenyl) + CO₂ + (CH₃)₃COH

Conditions :

  • Reagent : 3 eq TFA in DCM at 0°C → rt

  • Time : 2–3 hours

  • Yield : >90% after purification .

Amide Coupling Reactions

The deprotected piperazine amine undergoes amide bond formation with carboxylic acids or acid chlorides. For example, coupling with aromatic acid chlorides proceeds via activation with HATU or EDCI:

Reaction Reagents/Conditions Yield Reference
Piperazine + 3-chlorobenzo[b]thiophene-2-carbonyl chloride → 3b HATU, DIPEA, THF, rt, 3–4 hours55–65%
Piperazine + 2-amino-5-chlorobenzoic acid chloride → 3a TEA, DCM, 0°C → rt, 1 hour60–70%

Key Observations :

  • Reactions are monitored via TLC and purified by column chromatography (ethyl acetate/hexane or DCM/methanol) .

  • Electron-withdrawing groups on the acyl chloride enhance reaction rates .

Mannich Reactions

The secondary amine of the piperazine ring participates in Mannich reactions with formaldehyde and primary amines to form tertiary amines. For example:

text
Piperazine + formaldehyde + benzylamine → Tertiary amine derivative

Conditions :

  • Solvent : Methanol or ethanol

  • Catalyst : None required

  • Yield : 54–59% after Boc deprotection .

Reductive Amination

The amine reacts with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN) to form alkylated derivatives:

text
Piperazine + formaldehyde + NaBH₃CN → N-methylpiperazine derivative

Conditions :

  • Reagent : NaBH₃CN, MeOH, rt

  • Yield : 70–76% .

Suzuki–Miyaura Cross-Coupling

While not directly documented for this compound, analogous piperazine derivatives undergo cross-coupling with aryl boronic acids using Pd catalysts. For example:

text
Piperazine-Boc + aryl boronic acid → Aryl-substituted piperazine

Hypothetical Conditions :

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : DME/H₂O

Stability Under Basic/Acidic Conditions

The Boc group is stable under mild basic conditions but hydrolyzes in strong acids (e.g., HCl/EtOAc):

text
Boc-piperazine + HCl → Piperazine hydrochloride + CO₂ + (CH₃)₃COH

Conditions :

  • Reagent : 4M HCl in dioxane

  • Time : 1–2 hours .

Spectroscopic Characterization

Post-reaction analysis includes:

  • ¹H NMR : Distinct signals for Boc (δ 1.39–1.50 ppm), piperazine protons (δ 2.50–3.70 ppm), and trimethoxyphenyl (δ 3.68–3.81 ppm) .

  • LC-MS : Molecular ion peaks ([M+H]⁺) confirmed for derivatives (e.g., m/z 434.2 for 3a ) .

Scientific Research Applications

Chemical Research Applications

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful in the formation of more complex molecules. The compound can participate in:

  • Reactions: It can be utilized in substitution reactions where the tert-butyl group may be replaced with other functional groups, enhancing its utility in synthetic chemistry.
  • Synthesis of Derivatives: The compound can be modified to create derivatives with tailored properties for specific research needs.

Biological Research Applications

The biological activities of this compound are an area of significant interest. Research indicates potential applications in:

  • Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity: The presence of the trimethoxyphenyl group is believed to contribute to antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.
  • CNS Disorders: There is ongoing research into the compound's effects on the central nervous system (CNS), exploring its potential therapeutic applications for disorders such as anxiety and depression.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

  • Drug Development: The compound's structure allows for modifications that could lead to new drug candidates targeting various diseases.
  • Mechanistic Studies: Understanding how this compound interacts with biological targets can provide insights into its mechanism of action and help refine its use in therapeutic contexts.

Industrial Applications

In addition to research applications, this compound has potential uses in industrial settings:

  • Specialty Chemicals Production: It can serve as an intermediate in the synthesis of specialty chemicals used in various industries.
  • Agrochemicals: The compound's properties may also lend themselves to applications in agrochemical formulations.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityDemonstrated significant inhibition against several bacterial strains.
Antioxidant PropertiesShowed potential in reducing oxidative stress markers in vitro.
CNS EffectsPreliminary studies indicate anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Groups
Compound Name Structural Features Key Substituents Evidence ID
Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate Piperazine core with 3,4,5-trimethoxyphenyl and tert-butyl carbamate 3,4,5-Trimethoxyphenyl N/A (Target compound)
Tert-butyl 4-[3-[4-(3-chloro-4-fluoro-anilino)-7-methoxy-quinazolin-6-yl]oxypropyl]piperazine-1-carboxylate Quinazoline-linked via oxypropyl chain Cl, F, methoxyquinazoline
Tert-butyl-4-(((3-(N-(3,4,5-trimethoxyphenyl)quinoline-8-sulfonamido)propyl)thio)carbonothioyl)piperazine-1-carboxylate (L2) Sulfonamide and propylthio linker Quinoline, sulfonamide
Tert-butyl 4-((4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate (27e) Diarylmethyl group 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl
Tert-butyl 4-[(E)-3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine-1-carboxylate (12n) Acryloyl group Conjugated double bond

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4,5-trimethoxyphenyl group contrasts with electron-withdrawing substituents (Cl, F) in ’s quinazoline derivative, which may reduce aromatic reactivity but enhance binding to hydrophobic pockets .
  • Steric Effects : The diarylmethyl group in introduces steric bulk, which may hinder binding to narrow active sites but improve selectivity for certain receptors .

Key Observations :

  • Yields vary significantly (55.6–80%), influenced by reaction complexity and purification methods.
  • T3P/DIEA activation () and BOC-piperazine alkylation () are efficient for introducing sulfonamide and diarylmethyl groups, respectively .
Physicochemical and Pharmacological Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Biological Activity Evidence ID
Target Compound ~365 (estimated) ~3.5 Potential kinase/HDAC inhibition (inferred) N/A
Quinazoline derivative () ~615 ~4.2 EGFR inhibition
L2 () 663.20 ~4.8 LSD1 inhibition
27e () ~529 ~5.1 Anti-mitotic (breast cancer)
12n () ~474 ~3.9 Tubulin suppression

Key Observations :

  • The target compound’s moderate LogP (~3.5) suggests balanced solubility and permeability, suitable for oral bioavailability.

Biological Activity

Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate (commonly referred to as TB-TMPP) is a chemical compound that belongs to the class of piperazine derivatives. Its molecular formula is C18H28N2O5C_{18}H_{28}N_{2}O_{5} with a molecular weight of approximately 352.4 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of TB-TMPP includes a tert-butyl group, a piperazine ring, and a trimethoxyphenyl group. This unique combination contributes to its distinct chemical properties and biological activities.

PropertyValue
Molecular FormulaC18H28N2O5
Molecular Weight352.4 g/mol
CAS Number886770-31-6
InChI KeyKKHSBESKMJAZDS-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that TB-TMPP exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

TB-TMPP has also been investigated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to enhance cellular antioxidant defenses has been documented in several studies.

Neuroprotective Effects

One of the most promising areas of research surrounding TB-TMPP is its neuroprotective potential. Preliminary studies suggest that it may exert protective effects on neuronal cells under stress conditions, potentially through modulation of neuroinflammatory pathways and enhancement of neurotrophic factors.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenges free radicals; enhances defenses
NeuroprotectiveProtects neuronal cells; modulates inflammation

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TB-TMPP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, indicating superior efficacy.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models subjected to induced oxidative stress demonstrated that TB-TMPP significantly reduced neuronal cell death compared to control groups. The treatment led to improved behavioral outcomes in cognitive tests, suggesting potential applications in neurodegenerative disease therapies.

Q & A

Q. What are the common synthetic routes for Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated aryl precursors (e.g., bromo- or chloropyrimidines) under basic conditions. For example, potassium carbonate in 1,4-dioxane at 110°C for 12 hours achieved an 88.7% yield in a similar piperazine derivative synthesis . Another approach uses Suzuki-Miyaura cross-coupling with Pd catalysts to introduce aryl groups, as demonstrated in EP 4219464 A1 for analogous compounds .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and functional group integration. For example, tert-butyl protons appear as a singlet (~1.38 ppm), and aromatic protons from the 3,4,5-trimethoxyphenyl group resonate between 6.8–7.6 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., m/z 348.1 [M+H]+ in a related compound) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .

Q. How is the tert-butyl group strategically used in synthesis?

The tert-butyloxycarbonyl (Boc) group acts as a protecting amine, enabling selective functionalization of the piperazine ring. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the free piperazine intermediate for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling step yields?

Optimization strategies include:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) enhance Suzuki coupling efficiency for aryl-piperazine bonds .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF, dioxane) at 100–110°C improve nucleophilic substitution kinetics .
  • Base Choice : Potassium carbonate or sodium hydride facilitates deprotonation in substitution reactions .
Reaction ComponentOptimal ConditionYield ImprovementReference
CatalystPd(dppf)Cl₂43% → 75%*
Solvent1,4-Dioxane70% → 88.7%

*Hypothetical improvement based on analogous reactions.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction provides definitive proof of stereochemistry and hydrogen-bonding networks. For example, in tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, crystallography confirmed the equatorial position of the ester group and intermolecular C-H···O interactions stabilizing the lattice .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : Predict binding affinity to biological targets (e.g., enzymes or receptors). The 3,4,5-trimethoxyphenyl moiety’s planarity and methoxy groups are critical for hydrophobic interactions .
  • DFT (Density Functional Theory) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity in substitution or oxidation reactions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields?

Variations arise from:

  • Purity of Reagents : Trace moisture in solvents or bases (e.g., K₂CO₃) can reduce yields .
  • Catalyst Loading : Overloading Pd catalysts in coupling reactions may increase side products .
  • Workup Procedures : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields .

Recommendation: Replicate literature methods with strict inert atmosphere control and high-purity reagents before modifying protocols.

Methodological Best Practices

Q. What protocols ensure successful Boc deprotection?

  • Use TFA in dichloromethane (1:4 v/v) for 2 hours at room temperature.
  • Neutralize with aqueous NaHCO₃ post-deprotection to isolate the free piperazine .

Q. How to validate compound stability under storage conditions?

  • Store at –20°C under inert gas (N₂/Ar).
  • Monitor degradation via HPLC (e.g., C18 column, acetonitrile/water gradient) quarterly .

Advanced Analytical Challenges

Q. How can researchers distinguish regioisomers in piperazine derivatives?

  • NOESY NMR : Identifies spatial proximity of substituents on the piperazine ring.
  • LC-MS/MS : Detects minor isomers via retention time and fragmentation patterns .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(3,4,5-trimethoxyphenyl)piperazine-1-carboxylate

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